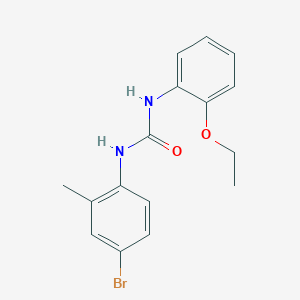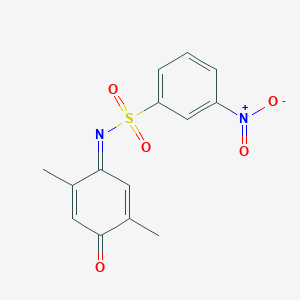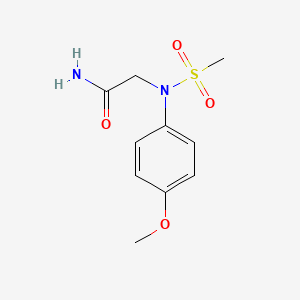
N-(4-bromo-2-methylphenyl)-N'-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-bromo-2-methylphenyl)-N’-(2-ethoxyphenyl)urea” is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromo-2-methylphenyl)-N’-(2-ethoxyphenyl)urea” typically involves the reaction of 4-bromo-2-methylaniline with 2-ethoxyaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the bromine substituent, potentially replacing it with hydrogen.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of 4-bromo-2-methylbenzoic acid.
Reduction: Formation of 2-methylphenyl-N’-(2-ethoxyphenyl)urea.
Substitution: Formation of 4-cyano-2-methylphenyl-N’-(2-ethoxyphenyl)urea.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “N-(4-bromo-2-methylphenyl)-N’-(2-ethoxyphenyl)urea” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and ethoxy groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-2-methylphenyl)-N’-(2-ethoxyphenyl)urea
- N-(4-bromo-2-methylphenyl)-N’-(2-methoxyphenyl)urea
- N-(4-bromo-2-methylphenyl)-N’-(2-ethoxyphenyl)thiourea
Uniqueness
“N-(4-bromo-2-methylphenyl)-N’-(2-ethoxyphenyl)urea” is unique due to the specific combination of substituents on the phenyl rings. The bromine atom provides distinct reactivity compared to other halogens, and the ethoxy group offers different steric and electronic properties compared to methoxy or other alkoxy groups.
Propriétés
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-3-21-15-7-5-4-6-14(15)19-16(20)18-13-9-8-12(17)10-11(13)2/h4-10H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARCFULWZGLDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![3,5-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B5835527.png)

![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5835549.png)
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5835564.png)

![ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate](/img/structure/B5835580.png)
